molecular formula C17H17N3O5S B4290852 2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide

2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide

Cat. No.: B4290852
M. Wt: 375.4 g/mol
InChI Key: JYWIAJBHIWENSE-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide, also known as TNB or 4,6-dinitro-2-[(4-tert-butylphenyl)thio]benzamide, is a chemical compound that has been widely used in scientific research. TNB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide is based on its ability to react with thiol groups and ROS. This compound reacts with thiol groups to form a mixed disulfide, which can be quantified using spectrophotometric methods. This compound also reacts with ROS to form a stable product that can be detected using fluorescence or absorbance measurements. The reaction of this compound with ROS is based on the ability of the nitro group to undergo reduction by ROS.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in redox regulation. This compound has also been shown to induce apoptosis in cancer cells by increasing ROS levels. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide has several advantages as a biochemical reagent. It is relatively stable and can be stored for long periods of time. This compound is also relatively inexpensive and can be synthesized in a laboratory setting. However, this compound has some limitations. It is not specific for thiol groups and can react with other nucleophiles such as amines and hydroxyl groups. This compound can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for the use of 2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide in scientific research. One area of interest is the use of this compound as a probe for the detection of ROS in living cells. This could be accomplished by incorporating this compound into fluorescent probes that can be targeted to specific cellular compartments. Another area of interest is the use of this compound in the development of new anticancer drugs. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target cancer cells specifically. Finally, this compound could be used in the development of new anti-inflammatory drugs. This compound has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that target inflammatory pathways specifically.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research as a biochemical reagent. This compound can be synthesized in a laboratory setting and has several advantages as a biochemical reagent. This compound has been shown to have a number of biochemical and physiological effects, and further research could lead to the development of new drugs that target specific cellular pathways.

Scientific Research Applications

2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide has been widely used in scientific research as a biochemical reagent. It is commonly used as a substrate for the measurement of thiol groups in proteins and enzymes. This compound reacts with thiol groups to form a mixed disulfide, which can be quantified using spectrophotometric methods. This compound has also been used as a probe for the detection of reactive oxygen species (ROS) in cells and tissues. This compound reacts with ROS to form a stable product that can be detected using fluorescence or absorbance measurements.

Properties

IUPAC Name

2-(4-tert-butylphenyl)sulfanyl-4,6-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-17(2,3)10-4-6-12(7-5-10)26-14-9-11(19(22)23)8-13(20(24)25)15(14)16(18)21/h4-9H,1-3H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWIAJBHIWENSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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